3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid

Description

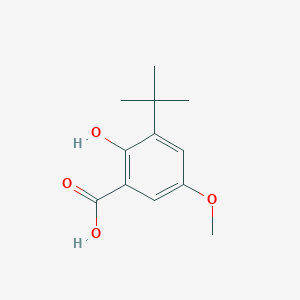

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid is a substituted benzoic acid derivative characterized by a tert-butyl group at position 3, a hydroxyl group at position 2, and a methoxy group at position 5 on the aromatic ring. Its molecular formula is C₁₂H₁₆O₄, with a calculated molecular weight of 224.26 g/mol. The compound is registered under CAS number 6291-15-2 and is associated with synonyms such as NSC 4332 and AC1Q5TSD .

Properties

IUPAC Name |

3-tert-butyl-2-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)9-6-7(16-4)5-8(10(9)13)11(14)15/h5-6,13H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEGFEIFKRWJQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277816 | |

| Record name | 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-15-2 | |

| Record name | NSC4332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-hydroxy-5-methoxybenzoic acid with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism by which 3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyl group to scavenge free radicals and prevent oxidative damage. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight structural, synthetic, and functional differences between 3-tert-butyl-2-hydroxy-5-methoxybenzoic acid and related derivatives.

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Comparisons

- Substituent Effects: Tert-butyl vs. Boc-Amino: The tert-butyl group in the target compound provides steric shielding, whereas the Boc-amino group in 5-((tert-butoxycarbonyl)amino)-2-methoxybenzoic acid introduces a polar, protected amine, making it suitable for peptide coupling . Methoxy vs. Fluorinated Derivatives: The trifluoropropyl group in 3-(trifluoropropyl)benzoic acid increases metabolic stability and hydrophobicity, a feature absent in the target compound .

Biological Activity

3-Tert-butyl-2-hydroxy-5-methoxybenzoic acid (C12H16O4) is an organic compound that belongs to the class of benzoic acids. It features a tert-butyl group, a hydroxyl group, and a methoxy group on its benzene ring, which contribute to its unique chemical properties and biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant activity . The hydroxyl group in the compound plays a crucial role in scavenging free radicals, thereby preventing oxidative stress and cellular damage. Research indicates that this compound can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage, making it a candidate for further studies in oxidative stress-related diseases.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties . It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests its potential use in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrate that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) by activating caspase pathways and inhibiting cell proliferation . The unique structure of this compound allows it to interact with specific molecular targets involved in cancer progression.

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Free Radical Scavenging : The hydroxyl group donates electrons to neutralize free radicals.

- Enzyme Inhibition : It inhibits enzymes involved in inflammation and cancer pathways.

- Cell Membrane Interaction : Disruption of microbial cell membranes contributes to its antimicrobial activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-3-methoxybenzoic acid | Lacks tert-butyl group | Moderate antioxidant |

| 3-Tert-butyl-2-hydroxy-5-methylbenzoic acid | Methyl instead of methoxy | Lower antimicrobial activity |

| 3-Tert-butyl-2-hydroxybenzoic acid | Lacks methoxy group | Limited therapeutic effects |

The presence of both the tert-butyl and methoxy groups enhances the lipophilicity and biological activity of this compound compared to similar compounds.

Study on Antioxidant Activity

A study published in [PMC5609913] highlighted the antioxidant capacity of this compound through various assays, including DPPH radical scavenging and ABTS assay. The results indicated significant scavenging activity comparable to standard antioxidants.

Investigation into Anticancer Properties

In another research effort documented in [PMC10059943], the compound was tested against several cancer cell lines, revealing IC50 values that suggest potent anticancer activity. The study focused on its mechanism involving apoptosis induction through caspase activation.

Antimicrobial Efficacy Study

A comparative study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable inhibition zones, particularly against Staphylococcus aureus.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.